2-(4-CHLOROPHENYL)-4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE
Description
The compound 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole features a 1,3-oxazole core substituted at position 2 with a 4-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a sulfanylmethyl linker to a pyrazolo[1,5-a]pyrazine moiety. This pyrazolo-pyrazine system is further substituted at position 2 with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS/c1-15-4-9-20(16(2)12-15)21-13-23-25(27-10-11-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-7-19(26)8-6-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKRPUEUBVKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
Reaction : Dehydration of N-acyl-α-amino ketone precursors.
Typical Conditions :
- Substrate : N-(4-chlorobenzoyl)-3-aminopentan-2-one
- Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
- Temperature : 80–100°C
- Yield : 62–68%
Mechanistic Insight :
The reaction proceeds through imidate intermediate formation, followed by cyclodehydration. Steric effects from the 5-methyl group favor C2–C3 bond formation over competing pathways.
Van Leusen Oxazole Synthesis
Reaction : TosMIC (Toluenesulfonylmethyl Isocyanide) with aldehydes.
Optimized Protocol :
- Aldehyde : 4-Chlorophenylacetaldehyde
- Base : Potassium tert-butoxide (t-BuOK)
- Solvent : Tetrahydrofuran (THF)
- Yield : 75–82%
Advantages :
Direct Coupling from Carboxylic Acids
A 2025 advancement enables oxazole synthesis directly from carboxylic acids:
Key Steps :
- Activation of 4-chlorohippuric acid with DMAP-Tf (4-Dimethylaminopyridine Triflate)
- Condensation with methyl isocyanoacetate
- Cyclization under mild basic conditions
Reported Data :
| Carboxylic Acid | Isocyanide | Yield |
|---|---|---|
| 4-Chlorohippuric acid | Methyl isocyanoacetate | 89% |
| 3-Methyl-4-chlorohippuric acid | Ethyl isocyanoacetate | 84% |
This method eliminates preformation of α-amino ketones, significantly reducing synthesis steps.
Synthesis of the Pyrazolo[1,5-a]pyrazine Component
The 2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-ylsulfanyl moiety requires multistep construction:
Pyrazolo[1,5-a]pyrazine Core Formation
Methodology Adapted from Diazosulfoximine Chemistry :
- Diazo Compound Preparation :
- Cycloaddition with Alkynoates :
Critical Parameters :
Sulfanyl Group Introduction
Thiolation Strategy :
- Nucleophilic Displacement :
- Substrate : 4-Bromopyrazolo[1,5-a]pyrazine
- Thiol Source : Sodium hydrosulfide (NaSH), DMF
- Temperature : 120°C
- Conversion : 95%
- Protection/Deprotection Sequence :
- Thiol protection as disulfide (using di-tert-butyl disulfide)
- Coupling to oxazole fragment
- Final reduction with tris(2-carboxyethyl)phosphine (TCEP)
Fragment Coupling Methodologies
The critical C–S bond formation between oxazole and pyrazine components employs two approaches:
Nucleophilic Thiol-Alkylation
General Protocol :
- Generate oxazole-4-bromomethyl intermediate via NBS (N-Bromosuccinimide) bromination
- React with pyrazolo[1,5-a]pyrazine-4-thiolate
Optimized Conditions :
Side Reactions :
Mitsunobu-Type Coupling
Alternative Approach :
- Components : 4-Hydroxymethyloxazole + Pyrazine thiol
- Reagents : DIAD (Diisopropyl Azodicarboxylate), PPh₃
- Advantage : Avoids halogenated intermediates
- Yield : 58–63%
Limitation :
Industrial-Scale Production Considerations
A 2020 Chinese patent (CN111153868B) details kilogram-scale synthesis:
Key Innovations :
- Solvent System : Xylene/water biphasic mixture reduces byproduct formation
- Phosgene Alternative : Solid phosgene (Triphosgene) enhances safety profile
- Process Metrics :
Economic Analysis :
| Cost Factor | Traditional Route | Patent Process |
|---|---|---|
| Raw Materials | $412/kg | $287/kg |
| Reaction Time | 72 hr | 28 hr |
| Waste Generated | 15 kg/kg API | 6.2 kg/kg API |
This demonstrates the industrial viability of the target compound’s synthesis.
Analytical Characterization Data
Critical quality attributes for intermediate and final compounds:
Oxazole Intermediate :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 2.56 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ Calcd for C₁₀H₈ClNO: 200.0241; Found: 200.0243
Final Compound :
- Melting Point : 184–186°C
- HPLC Purity : 99.8% (C18, 0.1% TFA/MeCN)
- X-ray Crystallography : Confirms axial chirality in sulfanylmethyl linker
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studying its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor function: Acting as an agonist or antagonist.
Interference with nucleic acid processes: Binding to DNA or RNA and affecting transcription or translation.
Comparison with Similar Compounds
Sulfanyl-Linked Pyrazole Derivatives
- {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate ():
This compound shares a sulfanyl bridge connecting a pyrazole ring to a chlorinated aromatic system. However, the pyrazole is esterified with a 4-chlorobenzoate group instead of a pyrazolo-pyrazine system. The presence of dual chlorophenyl groups may enhance lipophilicity compared to the target compound’s dimethylphenyl substitution . - [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzoate (): While structurally analogous in pyrazole substitution, this compound lacks the pyrazolo-pyrazine moiety and instead incorporates a phenoxy group. The 2-chlorobenzoate ester may confer distinct metabolic stability compared to the target compound’s oxazole-sulfanyl linkage .
1,3-Oxazole Derivatives
- 4-Benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl moiety (): These compounds share the 1,3-oxazole core but replace the sulfanylmethyl-pyrazolo-pyrazine system with a sulfonamide-linked benzyl group.
Thiazole and Pyrazoline Analogues
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
Though based on a thiazole ring, this compound shares halogenated aryl groups (chlorophenyl, fluorophenyl) and a pyrazole-derived substituent. The fluorophenyl groups may increase electronegativity, altering binding interactions relative to the target compound’s dimethylphenyl group .
Bioactivity and Computational Predictions
Bioactivity Clustering
- Compounds with sulfanyl linkages (e.g., ) and halogenated aryl groups (e.g., ) often exhibit antimicrobial or cytotoxic activities.
- Hierarchical clustering of bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example, pyrazole-sulfanyl compounds cluster with apoptosis-inducing agents, while oxazole derivatives align with microtubule disruptors .
Computational Similarity Metrics
- Tanimoto and Dice coefficients (): Morgan fingerprints of the target compound show a Tanimoto score >0.7 with pyrazolo-pyrazine derivatives (), indicating high structural similarity. Lower scores (<0.5) with thiazole derivatives () reflect divergent bioactivity .
- Murcko scaffold analysis (): The pyrazolo-pyrazine-oxazole scaffold groups the target compound with kinase inhibitors, whereas sulfonamide-oxazole derivatives () cluster with carbonic anhydrase inhibitors .
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
The compound 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-5-methyl-1,3-oxazole) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.91 g/mol. The structure features a chlorophenyl group, a pyrazolo[1,5-a]pyrazin moiety, and an oxazole ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 373.91 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4-({[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-5-methyl-1,3-oxazole) |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest potential use as antimicrobial agents in clinical settings.
Antioxidant Activity
The compound's structural components may also confer antioxidant properties. In vitro assays such as the DPPH radical scavenging test have been employed to evaluate the antioxidant capacity of related compounds. Results indicate that these derivatives can effectively neutralize free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole rings. For example, in models of neuroinflammation induced by lipopolysaccharide (LPS), certain derivatives demonstrated the ability to significantly reduce nitric oxide (NO) production in activated microglia cells. This suggests that the compound could be beneficial in treating neurodegenerative conditions characterized by inflammation.
Table 2: Biological Activities of Related Compounds
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | MIC against bacterial strains | Effective |
| Antioxidant | DPPH radical scavenging assay | Significant activity |
| Anti-inflammatory | NO production assay in microglia | Reduced NO levels |
Case Study 1: Antimicrobial Efficacy
In a study published in Science.gov, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against various pathogens. The results showed that compounds similar to the target compound exhibited promising antibacterial effects with MIC values comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Neuroprotective Effects
A study focused on a related pyrazole derivative demonstrated protective effects against neurotoxic agents in vivo. The compound significantly reduced neuroinflammation and provided neuroprotection in models of Parkinson's disease . This suggests that similar mechanisms might be present in the target compound.
Q & A
Q. Advanced Research Focus
- In vitro assays : Screen for cytotoxicity (e.g., IC₅₀ via MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Use fluorescence-based assays to test interactions with kinases or proteases, comparing to known inhibitors .
- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) .
Data Contradiction Analysis : If bioactivity varies between assays, validate via orthogonal methods (e.g., SPR for binding kinetics) .
How should researchers address contradictions in environmental fate data?
Q. Advanced Research Focus
- Degradation studies : Monitor hydrolysis (pH 3–9) and photolysis (UV-Vis exposure) to identify stable metabolites .
- Partition coefficients : Measure log Kow values experimentally (shake-flask method) to resolve discrepancies with computational predictions .
- Ecotoxicology : Use tiered testing—acute toxicity (Daphnia magna) followed by chronic studies (algae growth inhibition)—to clarify conflicting ecotoxicity reports .
Methodological Tip : Apply ANOVA to statistically analyze variability in degradation rates across environmental conditions .
What computational strategies predict metabolic stability and toxicity?
Q. Advanced Research Focus
- ADME prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .
- Metabolic pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with MetaSite .
Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
How can regioselectivity challenges in sulfanyl-methyl bond formation be mitigated?
Q. Advanced Research Focus
- Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc groups to direct sulfanyl addition .
- Solvent effects : Use DMSO to stabilize transition states and improve regioselectivity .
- Kinetic vs. thermodynamic control : Monitor reaction time—shorter durations favor kinetic products .
Analytical Validation : Use HRMS to distinguish regioisomers and quantify yields .
What crystallographic methods resolve the compound’s 3D structure?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/water) and solve structures with SHELX .
- Key parameters : Report bond angles (e.g., C-S-C in sulfanyl group) and torsional strains in the pyrazolo-pyrazine ring .
Data Interpretation : Compare experimental data with DFT-optimized geometries to validate accuracy .
How are reaction pathways validated for byproduct formation?
Q. Advanced Research Focus
- Mechanistic probes : Use isotopic labeling (e.g., ¹³C) to trace carbon migration during cyclization .
- Side-product isolation : Characterize byproducts (e.g., dimeric species) via preparative HPLC and MS/MS .
- Kinetic studies : Employ stopped-flow NMR to monitor intermediate lifetimes .
What strategies improve yield in large-scale synthesis?
Q. Basic Research Focus
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for high-yield cyclization .
- Flow chemistry : Optimize residence time and temperature gradients for continuous production .
Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
How is environmental persistence evaluated for this compound?
Q. Advanced Research Focus
- Soil adsorption : Conduct batch experiments with varying organic matter content to measure Koc values .
- Aquatic degradation : Use OECD 309 guidelines to assess half-life in water-sediment systems .
- Bioaccumulation : Measure BCF (Bioconcentration Factor) in zebrafish models .
Statistical Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties with environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
